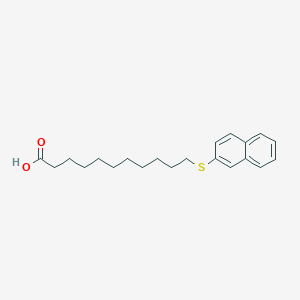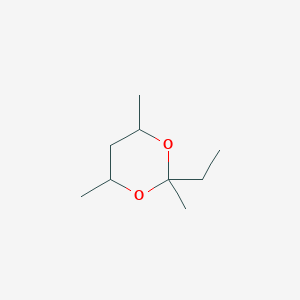
2-Ethyl-2,4,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,4,6-trimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl and methyl groups at specific positions on the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4,6-trimethyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring. The presence of ethyl and methyl groups can be introduced through subsequent alkylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium alkoxide in alcoholic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
2-Ethyl-2,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethyl-2,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s stability and unique structure allow it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions. Its effects are mediated through the formation of stable intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with a similar structure but different substituents, leading to variations in chemical reactivity and applications
Uniqueness
2-Ethyl-2,4,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Properties
CAS No. |
6413-37-2 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-2,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-5-9(4)10-7(2)6-8(3)11-9/h7-8H,5-6H2,1-4H3 |
InChI Key |
AENKCTMNOGNQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(CC(O1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



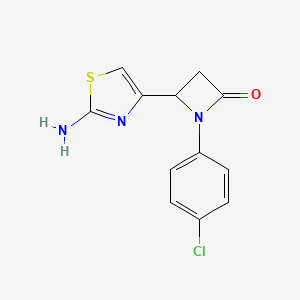
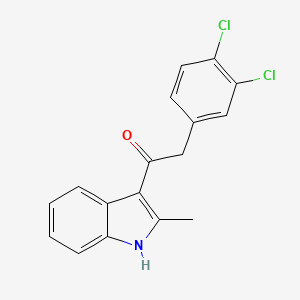
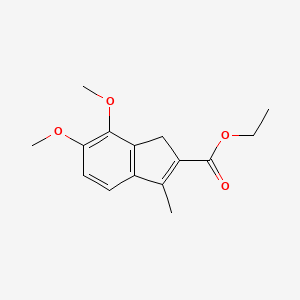

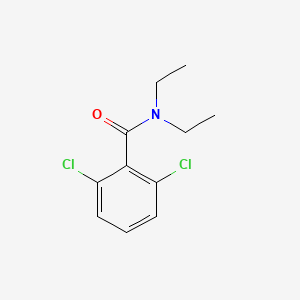




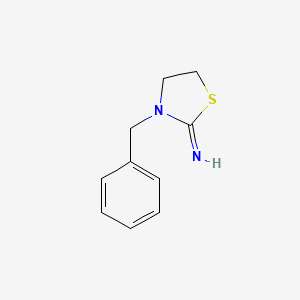

![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
